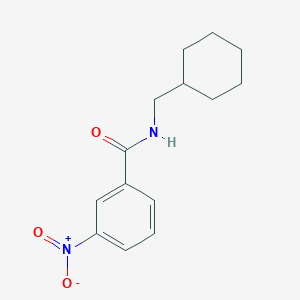![molecular formula C15H15BrClNO2 B4387203 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4387203.png)
4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride
Vue d'ensemble
Description
4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride, also known as BBMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBMA is a benzylamine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in a wide range of studies.
Mécanisme D'action
The mechanism of action of 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has a variety of biochemical and physiological effects, making it a promising compound for use in a wide range of studies. Some of the effects of 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride are:
1. Anti-cancer properties: 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis.
2. Neuroprotective properties: 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
3. Cardiovascular protective properties: 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has been shown to protect against myocardial ischemia-reperfusion injury and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride in lab experiments are:
1. High purity: 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride can be synthesized with high purity, ensuring that the results of experiments are not affected by impurities.
2. Well-characterized: 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has been extensively studied and its properties are well-characterized, making it easier to design experiments.
The limitations of using 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride in lab experiments are:
1. Cost: 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride can be expensive to synthesize, making it difficult to use in large-scale experiments.
2. Limited solubility: 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride. Some of the possible future directions are:
1. Development of new synthesis methods: New synthesis methods for 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride could be developed to reduce the cost and increase the yield of the compound.
2. Identification of new targets: The identification of new targets for 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride could lead to the development of new applications for the compound.
3. Development of analogs: Analog compounds of 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride could be developed to improve its properties and increase its effectiveness in various applications.
Conclusion:
4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride is a promising compound for use in scientific research. It has a variety of biochemical and physiological effects, making it a useful tool in a wide range of studies. The synthesis method of 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride is simple and efficient, and the compound is well-characterized. While 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has some limitations, there are several future directions for research that could lead to the development of new applications for the compound.
Applications De Recherche Scientifique
4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in a wide range of studies. Some of the scientific research applications of 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride are:
1. Cancer Research: 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neurological Disorders: 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Disorders: 4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride has been shown to have cardiovascular protective effects and has been studied for its potential use in the treatment of cardiovascular disorders.
Propriétés
IUPAC Name |
4-[[(3-bromophenyl)methylamino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2.ClH/c16-14-3-1-2-12(8-14)10-17-9-11-4-6-13(7-5-11)15(18)19;/h1-8,17H,9-10H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLCGIPNYNUSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCC2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4387170.png)

![2-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387183.png)

![N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4387186.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4387197.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4387210.png)
![7-(3-chlorophenyl)-2-[(3-isopropoxypropyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387215.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4387222.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide](/img/structure/B4387226.png)
